molecular formula C8H18Cl2N2O2 B6261389 2-[methyl(piperidin-4-yl)amino]acetic acid dihydrochloride CAS No. 1607291-34-8

2-[methyl(piperidin-4-yl)amino]acetic acid dihydrochloride

Cat. No.: B6261389
CAS No.: 1607291-34-8
M. Wt: 245.1
InChI Key:
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Description

2-[methyl(piperidin-4-yl)amino]acetic acid dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[methyl(piperidin-4-yl)amino]acetic acid dihydrochloride typically involves the reaction of piperidine derivatives with methylating agents and subsequent acidification to form the dihydrochloride salt. One common method involves the following steps:

    Methylation: Piperidine is reacted with a methylating agent such as methyl iodide in the presence of a base like sodium hydroxide to form N-methylpiperidine.

    Amination: The N-methylpiperidine is then reacted with chloroacetic acid under basic conditions to form 2-[methyl(piperidin-4-yl)amino]acetic acid.

    Acidification: The resulting compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[methyl(piperidin-4-yl)amino]acetic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-[methyl(piperidin-4-yl)amino]acetic acid dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[methyl(piperidin-4-yl)amino]acetic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[methyl(piperidin-4-yl)amino]ethanol dihydrochloride
  • 4-(N-Boc-amino)piperidine
  • 2-(2-(piperidin-4-yl)phenyl)ethan-1-ol hydrochloride

Uniqueness

2-[methyl(piperidin-4-yl)amino]acetic acid dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

1607291-34-8

Molecular Formula

C8H18Cl2N2O2

Molecular Weight

245.1

Purity

95

Origin of Product

United States

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